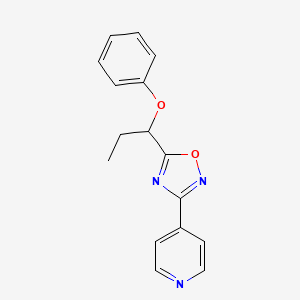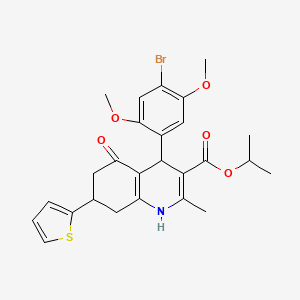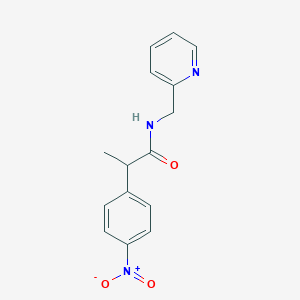
5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring, an oxadiazole ring, and a phenoxypropyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenoxypropyl Group: This step often involves the reaction of a phenol derivative with a propyl halide in the presence of a base to form the phenoxypropyl group.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound in the study of oxadiazole chemistry and the development of new synthetic methodologies.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-(1-Phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
6-(1-Phenoxypropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound contains a triazole ring, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(1-phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-14(20-13-6-4-3-5-7-13)16-18-15(19-21-16)12-8-10-17-11-9-12/h3-11,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHBPIVFMMFVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B4074897.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4074925.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4074946.png)
![7-{(3-bromophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074949.png)
![oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4074952.png)
![1-[3-(2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B4074963.png)
![1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074989.png)
![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)

![Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate](/img/structure/B4074999.png)
